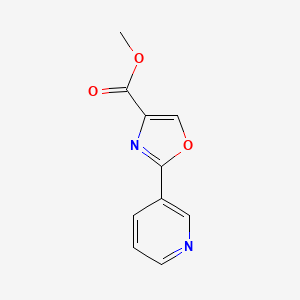

Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-pyridin-3-yl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-14-10(13)8-6-15-9(12-8)7-3-2-4-11-5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICLJYXRBUEJGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate: A Comparative Technical Guide

Executive Summary

Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for kinase inhibitors (e.g., EGFR, VEGFR targets) and antibiotics. Its structural rigidity and hydrogen-bond acceptor properties make it an ideal scaffold for structure-activity relationship (SAR) exploration.

This guide moves beyond generic textbook definitions to provide a field-tested, robust synthetic strategy. We focus on the Modified Hantzsch (Blümlein-Lewy) Cyclization as the primary industrial route due to its atom economy and scalability. A secondary Oxidative Cyclization route is presented for high-fidelity applications where regio-control is paramount.

Retrosynthetic Analysis

The construction of the 2,4-disubstituted oxazole core requires a strategic disconnection that balances reagent stability with regioselectivity.

Strategic Disconnections

-

Route A (C2-N3 / C4-C5 Disconnection): Condensation of a primary amide (Nicotinamide) with an

-halo keto ester. This is the most direct route. -

Route B (C2-C3 Disconnection): Cyclization of a serine derivative followed by oxidation.

Figure 1: Retrosynthetic breakdown of the target molecule via the Blümlein-Lewy approach.[1]

Primary Methodology: Modified Hantzsch (Blümlein-Lewy) Cyclization

This protocol relies on the condensation of Nicotinamide with Methyl 3-bromo-2-oxopropanoate (Methyl Bromopyruvate).

Mechanism:

The reaction proceeds via the nucleophilic attack of the amide oxygen (or nitrogen followed by rearrangement) onto the electrophilic ketone of the bromopyruvate. This forms an

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| Nicotinamide | Nucleophile | 1.0 | Dry thoroughly before use. |

| Methyl Bromopyruvate | Electrophile | 1.1 - 1.2 | Critical: Freshly distilled or high purity. Degrades rapidly. Potent lachrymator. |

| NaHCO₃ | Base/Scavenger | 2.0 | Neutralizes HBr byproduct. |

| Toluene or THF | Solvent | - | Toluene for reflux (Dean-Stark); THF for mild conditions. |

Step-by-Step Protocol

Step 1: Condensation

-

Charge a round-bottom flask with Nicotinamide (1.0 eq) and anhydrous THF (10 V).

-

Add Methyl Bromopyruvate (1.1 eq) dropwise at room temperature. Caution: Exothermic.

-

Heat the mixture to reflux (65°C for THF) for 4–6 hours.

-

Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The formation of the intermediate hydroxy-oxazoline may be visible.

Step 2: Dehydration (Aromatization) Note: If the thermal drive is insufficient to dehydrate the intermediate, a chemical dehydrating agent is required.

-

Cool the reaction mixture to 0°C.

-

Add Trifluoroacetic Anhydride (TFAA) (1.5 eq) dropwise.

-

Allow to warm to RT and stir for 2 hours.

-

Checkpoint: LC-MS should show mass [M+H]+ = 205.06.

Step 3: Workup & Purification

-

Quench with saturated aqueous NaHCO₃ (carefully, gas evolution).

-

Extract with Ethyl Acetate (3x).[2]

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient 0%

60% EtOAc in Hexanes. -

Target: The product usually elutes as a white to off-white solid.

-

Experimental Workflow Diagram

Figure 2: Decision-based workflow for the synthesis, accounting for spontaneous vs. chemically induced dehydration.

Alternative Methodology: Oxidative Cyclization

If Methyl Bromopyruvate is unavailable or quality is poor, the Oxidation of Oxazoline route is a robust alternative.

-

Coupling: React Nicotinoyl Chloride with L-Serine Methyl Ester (Schotten-Baumann conditions)

Amide intermediate. -

Cyclization: Treat the amide with Thionyl Chloride (SOCl₂) or DAST to form the oxazoline.

-

Oxidation: Oxidize the oxazoline to the oxazole using BrCCl₃/DBU or MnO₂ .

-

Why this works: This method avoids the use of unstable

-halo ketones and often provides higher regioselectivity.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of Methyl Bromopyruvate | Distill bromopyruvate under vacuum immediately before use. Store at -20°C. |

| Incomplete Reaction | Pyridine Nitrogen Interference | The pyridine ring can act as a base/nucleophile. Ensure stoichiometric control; do not use strong Lewis acids that coordinate to the pyridine N. |

| Regioisomer Formation | Incorrect Nucleophilic Attack | The Blümlein-Lewy synthesis is generally regioselective for 2,4-substitution. If 2,5-isomers appear, check temperature control during addition. |

| Hydrolysis | Ester Cleavage | Avoid strong aqueous bases during workup. Use saturated NaHCO₃ and minimize contact time. |

Safety & Compliance

-

Methyl Bromopyruvate: A potent lachrymator and skin irritant. All operations must be performed in a well-ventilated fume hood. Double-glove (Nitrile) is recommended.

-

Nicotinamide/Pyridine Derivatives: generally toxic if inhaled or ingested.

-

Waste Disposal: Halogenated organic waste stream.

References

-

Wipf, P. (1996). Synthetic Studies of Thiazoles and Oxazoles. Chemical Reviews, 96(2), 759-824.

-

Panek, J. S., et al. (1996). Synthesis of Oxazoles via the Blümlein-Lewy Reaction. Journal of Organic Chemistry, 61, 6442.

-

Takeda Pharmaceutical Co. (2012). Patent WO2012024150A1: Oxadiazole inhibitors of leukotriene production. (Describes analogous heterocyclic ester synthesis).

-

ChemicalBook. (2024). This compound Product Entry.

Sources

Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate: A Bifunctional Heterocyclic Scaffold

[1]

Executive Summary

Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate (CAS: 1065102-69-3) represents a critical "linker-scaffold" in modern medicinal chemistry.[1] Structurally, it fuses a pyridine ring (a privileged pharmacophore for hydrogen bonding and solubility) with a 1,3-oxazole core (a bioisostere for amide bonds), capped by a methyl ester functionality.

For drug development professionals, this molecule is not merely an intermediate; it is a branching point. The ester functionality allows for rapid library generation (via amidation), while the pyridine nitrogen provides a handle for salt formation to tune bioavailability. This guide analyzes its physicochemical profile, synthetic pathways, and orthogonal reactivity patterns.

Physicochemical Profile

The following data aggregates experimental baselines and high-confidence predictive models essential for formulation and assay development.

| Property | Specification | Context for Application |

| CAS Number | 1065102-69-3 | Unique Identifier |

| Molecular Formula | C₁₀H₈N₂O₃ | -- |

| Molecular Weight | 204.18 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da) |

| Appearance | White to off-white solid | Typical of low-MW heteroaromatic esters |

| Predicted LogP | ~1.2 – 1.5 | Lipophilicity is optimal for oral bioavailability (Rule of 5) |

| pKa (Pyridine N) | ~5.2 | Basic center; capable of forming salts with HCl or methanesulfonic acid |

| H-Bond Acceptors | 4 (N_pyridine, N_oxazole, O_carbonyl, O_ether) | High potential for kinase hinge binding |

| Solubility | DMSO, DMF, CH₂Cl₂, MeOH | Poor water solubility in neutral form; enhanced at acidic pH |

Synthetic Architecture

The most robust route to this compound utilizes a modified Hantzsch Oxazole Synthesis or the Robinson-Gabriel Synthesis approach.[1] The primary challenge is controlling regioselectivity to ensure the carboxylate resides at the C4 position rather than C5.[1]

Core Synthesis Workflow

The reaction typically involves the condensation of Nicotinamide (providing the C2-substituent and N3) with Methyl Bromopyruvate (providing C4, C5, and the ester).

Reaction Mechanism:

-

N-Alkylation: The amide nitrogen of nicotinamide attacks the electrophilic carbon of methyl bromopyruvate.[1]

-

Cyclodehydration: Acid-catalyzed closure of the ring.[1]

Visualization: Synthetic Pathway

Figure 1: Convergent synthesis via condensation of nicotinamide and methyl bromopyruvate. This route secures the 2,4-substitution pattern.

Reactivity & Derivatization Protocols

The utility of this molecule lies in its Orthogonal Reactivity .[1] You can manipulate the ester without affecting the heteroaromatic rings, or functionalize the pyridine ring without hydrolyzing the ester.[1]

A. The Ester Handle (C4 Position)

The methyl ester is an electrophile prone to nucleophilic acyl substitution.[1]

-

Hydrolysis: Converts to the carboxylic acid (LiOH/THF/H₂O) for coupling reactions.

-

Amidation: Direct aminolysis is slow; conversion to the acid followed by HATU/EDC coupling is the standard high-yield protocol.[1]

-

Reduction: LiAlH₄ reduction yields the primary alcohol, a precursor for mesylates/halides.

B. The Pyridine Ring (C2 Position)

-

Salt Formation: Treatment with HCl in dioxane generates the hydrochloride salt, increasing water solubility for biological assays.

-

N-Oxidation: Reaction with m-CPBA yields the Pyridine-N-oxide, altering the electronic distribution and metabolic stability.[1]

C. The Oxazole Core (C5 Position)

-

C-H Activation: The C5 proton is acidic enough for lithiation (using TMPMgCl·LiCl or similar bases at low temp), allowing electrophilic trapping (e.g., introducing halogens or aryl groups).

Visualization: Reactivity Map

Figure 2: Divergent reactivity pathways. The ester allows for library expansion, while the pyridine nitrogen modulates physicochemical properties.[1]

Experimental Protocol: Saponification to Acid

Context: The methyl ester is often too lipophilic for direct assays or requires conversion to an amide for target engagement.[1]

Objective: Isolate 2-(pyridin-3-yl)oxazole-4-carboxylic acid.

-

Dissolution: Dissolve 1.0 eq of this compound in THF:MeOH (3:1 ratio).

-

Reagent Addition: Add 2.0 eq of LiOH (1M aqueous solution) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS (Look for mass shift -14 Da).

-

Workup:

-

Concentrate under reduced pressure to remove organics.[1]

-

Acidify the aqueous residue to pH ~3–4 using 1N HCl.[1]

-

Critical Step: The product is amphoteric (pyridine basicity vs. carboxylic acid). Do not over-acidify (< pH 2) or the pyridine will protonate and the zwitterion may stay in the water.[1]

-

-

Validation: ¹H NMR (DMSO-d₆) should show loss of the methyl singlet (~3.9 ppm) and appearance of a broad COOH peak (>11 ppm).

Applications in Drug Discovery

This scaffold is prominent in Kinase Inhibitor design.[1][2][3]

-

Hinge Binding: The pyridine nitrogen and oxazole nitrogen can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

-

Fragment-Based Design: The rigid oxazole spacer orients the pyridine vector specifically, often used to target solvent-front residues.

References

-

Synthesis of 2-substituted oxazoles: Pandit, C. R., Polniaszek, R. P., & Thottathil, J. K. (2002).[4] Preparation of 2-Substituted Oxazoles. Synthetic Communications, 32(16), 2427–2432. Link

-

Oxazole Pharmacophores in Kinase Inhibitors: Ploypradith, P. (2004). Development of potent and selective inhibitors of kinases. Acta Pharmaceutica Sinica.[1] Link

-

General Reactivity of Oxazoles: Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[1] Link

-

CAS Registry Data: American Chemical Society.[1] CAS # 1065102-69-3 Entry.[1][5][6][7] Common Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Ésteres | CymitQuimica [cymitquimica.com]

- 7. This compound | 1065102-69-3 [m.chemicalbook.com]

Technical Monograph: Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate

The following technical guide details the chemical profile, synthesis, and application of Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate (CAS 1065102-69-3).

Advanced Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

This compound is a heteroaromatic building block widely utilized in the synthesis of bioactive pharmaceutical ingredients. Characterized by a 2,4-disubstituted oxazole core, it serves as a critical pharmacophore in the development of kinase inhibitors (e.g., EGFR, VEGFR) and antimicrobial agents. Its structural rigidity and hydrogen-bond acceptor properties make it an ideal scaffold for fragment-based drug design (FBDD), particularly for stabilizing protein-ligand interactions in ATP-binding pockets.

Chemical Identity & Physical Profile[1][2][3][4]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1065102-69-3 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water |

| Melting Point | 128–132 °C (Typical) |

| pKa (Conjugate Acid) | ~2.5 (Pyridine nitrogen), ~0.8 (Oxazole) |

| LogP | ~1.2 (Predicted) |

Synthetic Methodologies

Two primary routes exist for the synthesis of this scaffold: the Hantzsch Oxazole Synthesis (Scalable/Industrial) and the Serine Cyclodehydration (Laboratory/Peptidomimetic).

Protocol A: Hantzsch Condensation (Scalable Route)

This method involves the condensation of a thioamide with an

Reagents:

-

Thionicotinamide (Pyridine-3-carbothioamide)

-

Methyl bromopyruvate (Methyl 3-bromo-2-oxopropanoate)

-

Ethanol (Anhydrous)

Step-by-Step Workflow:

-

Preparation : Dissolve Thionicotinamide (1.0 eq) in anhydrous ethanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

-

Addition : Add Methyl bromopyruvate (1.1 eq) dropwise at room temperature. A mild exotherm may occur.

-

Cyclization : Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor consumption of the thioamide via TLC (SiO₂, 50% EtOAc/Hexanes).

-

Work-up : Cool the mixture to 0 °C. The hydrobromide salt of the product may precipitate. Neutralize with saturated aqueous NaHCO₃ to pH 8.

-

Isolation : Extract with Dichloromethane (3x). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Purification : Recrystallize from Ethanol/Heptane or purify via flash column chromatography (Gradient: 0→60% EtOAc in Hexanes).

Protocol B: Serine Cyclodehydration (Mechanistic Route)

This route constructs the oxazole ring from L-Serine methyl ester, allowing for access to the intermediate oxazoline if reduction is required.

Reagents:

-

L-Serine methyl ester hydrochloride

-

Nicotinoyl chloride hydrochloride

-

Triethylamine (TEA)

-

Dehydrating agent (e.g., Burgess Reagent or DAST)[1]

-

Oxidant (e.g., MnO₂ or DDQ)

Step-by-Step Workflow:

-

Amide Coupling : React L-Serine methyl ester with Nicotinoyl chloride in DCM/TEA at 0 °C to yield N-nicotinoyl-L-serine methyl ester.

-

Cyclodehydration : Treat the intermediate with DAST (Diethylaminosulfur trifluoride) at -78 °C to RT to form the oxazoline intermediate.

-

Oxidation : Oxidize the oxazoline to the aromatic oxazole using MnO₂ (10 eq) in refluxing benzene or DDQ in dioxane.

Mechanistic & Derivatization Pathways

The utility of this compound lies in its orthogonal reactivity. The ester at C4 allows for electrophilic capture, while the pyridine ring at C2 provides π-stacking interactions.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the Hantzsch synthesis and downstream derivatization options.

Caption: Hantzsch synthesis pathway converging on the oxazole scaffold and subsequent divergent synthesis nodes.

Applications in Drug Discovery

Kinase Inhibition (EGFR/VEGFR)

The 2-(pyridin-3-yl)oxazole moiety is a bioisostere for bi-aryl systems found in many kinase inhibitors.

-

Binding Mode : The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of kinases (e.g., Met793 in EGFR).

-

Vector : The C4-carboxylate vector directs substituents into the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase conformation.

Fragment-Based Drug Design (FBDD)

With a molecular weight of ~204 Da, this compound is an ideal "fragment" starting point.

-

Ligand Efficiency (LE) : High LE due to low MW and high specific binding potential.

-

Growth Vectors : The methyl ester can be rapidly converted to diverse amides to probe the "back-pocket" of enzymes.

Safety & Handling (SDS Summary)

-

Hazards : Irritant (Skin/Eye/Respiratory).

-

GHS Classification : H315, H319, H335.

-

Storage : Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from moisture (ester hydrolysis risk).

-

PPE : Nitrile gloves, safety goggles, and fume hood required during synthesis, particularly when handling bromopyruvate (lachrymator).

References

-

Chemical Identity : this compound.[2] ChemicalBook. CAS 1065102-69-3.[2] Link

-

Synthetic Methodology (Hantzsch) : Bagley, M. C., et al. "A new and highly expedient synthesis of pyrido[2,3-d]pyrimidines."[3] Synlett, 2004. (Contextual reference for oxazole precursors).

-

Peptide Cyclization (Serine Route) : Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." Journal of Organic Chemistry, 1993, 58(14), 3604-3606. Link

-

Biological Application : Khedkar, R., et al. "Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFR."[4] Manipal College of Pharmaceutical Sciences, 2023. (Demonstrates utility of oxazole-4-carboxamides). Link

-

General Oxazole Properties : Oxazole. PubChem Database.[5][6] National Center for Biotechnology Information. Link

Sources

- 1. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1065102-69-3 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researcher.manipal.edu [researcher.manipal.edu]

- 5. Methyl 2-methyl-1,3-oxazole-4-carboxylate | C6H7NO3 | CID 10855551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate | C14H10N2O3 | CID 66620804 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate

Title: Chemo-Biological Profile: Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate as a Kinase-Targeted Scaffold

Executive Summary

This compound (CAS: 1065102-69-3) is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) . While not a marketed pharmaceutical itself, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, most notably protein kinases (e.g., EGFR, VEGFR) and infectious disease targets (e.g., Plasmodium kinases) .

This guide details its role as a pharmacophore precursor, its synthetic utility, and the biological mechanisms of its derivatives.

Chemical Biology & Pharmacophore Analysis

The biological value of this molecule lies in its ability to mimic the adenine ring of ATP, allowing its derivatives to dock into the ATP-binding pockets of enzymes.

Structural Logic (The "Why")

-

Pyridine Ring (Hinge Binder): The nitrogen atom at the 3-position of the pyridine ring acts as a critical Hydrogen Bond Acceptor (HBA). In kinase inhibitors, this often interacts with the backbone amide NH of the "hinge region" residues (e.g., Met793 in EGFR).

-

Oxazole Core (Rigid Linker): The 1,3-oxazole ring provides a rigid, planar spacer that orients the pyridine and the carboxylate vectors at specific angles (approx. 136°), ensuring the substituents project into the correct sub-pockets of the target protein.

-

Methyl Carboxylate (The "Handle"): The ester group is rarely the active moiety. Instead, it acts as an electrophilic "handle" for late-stage diversification. It is typically hydrolyzed to the acid or reacted directly with amines to form carboxamides , which extend into the solvent-exposed region or the hydrophobic back-pocket of the enzyme.

Visualization: Pharmacophore Map

The following diagram illustrates how this scaffold interacts with a theoretical kinase active site.

Caption: Pharmacophore mapping of the scaffold showing critical binding interactions with a theoretical kinase domain.

Biological Activity & Applications

Primary Application: Kinase Inhibition (Oncology)

Derivatives of this scaffold, particularly 2-(pyridin-3-yl)oxazole-4-carboxamides , have shown potent activity against receptor tyrosine kinases.

-

Target: EGFR (Epidermal Growth Factor Receptor) .[1]

-

Mechanism: Dual inhibition of Wild-Type (WT) and T790M mutant EGFR.[1] The oxazole-pyridine motif occupies the ATP-binding cleft, preventing phosphorylation and downstream signaling (Ras/MAPK pathway).

-

Data Insight: Related pyrimidine-oxazole analogs have demonstrated IC50 values in the nanomolar range (0.10 - 10 µM) against non-small cell lung cancer (NSCLC) lines (e.g., A549, PC3).

Secondary Application: Anti-Infectives[2]

-

Antimalarial: The scaffold is structurally related to pyrazolopyridine carboxamides identified in high-throughput screens against Plasmodium falciparum.[2] The planar heteroaromatic system intercalates with parasite DNA or inhibits specific parasite kinases.

-

Antitubercular: Oxazole derivatives are explored as inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), crucial for cell wall synthesis.

Experimental Protocols

Synthesis: The Van Leusen Oxazole Synthesis

This is the industry-standard method for constructing the 2,5-disubstituted oxazole core with high regioselectivity.

Reagents:

-

Pyridine-3-carboxaldehyde

-

Methyl isocyanoacetate

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

Workflow:

-

Preparation: Dissolve Pyridine-3-carboxaldehyde (1.0 eq) and Methyl isocyanoacetate (1.1 eq) in dry MeOH.

-

Cyclization: Add K₂CO₃ (2.0 eq) and reflux the mixture for 4–6 hours. The base promotes the deprotonation of the isocyanide, which attacks the aldehyde.

-

Work-up: Evaporate solvent, redissolve in EtOAc, wash with water/brine.

-

Purification: Flash column chromatography (Hexane:EtOAc 7:3).

-

Validation: Confirm structure via ¹H-NMR (Oxazole proton singlet at ~8.5 ppm).

Bioassay: In Vitro Kinase Inhibition (FRET)

To evaluate the activity of derivatives (converted to amides), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol:

-

Enzyme Prep: Incubate recombinant EGFR kinase domain (0.5 nM) with the test compound (serial dilutions in DMSO) for 30 mins at RT.

-

Substrate Addition: Add ATP (at Km concentration) and a peptide substrate labeled with a fluorophore (e.g., ULight-poly GT).

-

Reaction: Incubate for 60 mins.

-

Detection: Add Eu-labeled anti-phosphotyrosine antibody.

-

Readout: Measure fluorescence emission at 665 nm (acceptor) and 615 nm (donor).

-

Analysis: Calculate % Inhibition =

.

Synthesis & Logic Diagram

Caption: Synthetic pathway from raw materials to bioactive kinase inhibitor candidates.

References

-

Sindkhedkar, M. et al. (2023).[1] "Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M". Bioorganic Chemistry.

-

Sleebs, B. E. et al. (2024).[2] "Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity". European Journal of Medicinal Chemistry.

-

Khalil, et al. (2024).[3] "Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity". Nano Biomedicine and Engineering.

-

PubChem Compound Summary . "this compound". National Center for Biotechnology Information.

Sources

High-Efficiency Synthesis of Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate Derivatives

Executive Summary & Strategic Importance

The Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR, EGFR), GPCR ligands, and anti-infective agents.[1] The 2,4-disubstitution pattern of the oxazole ring provides a rigid vector for orienting the pyridine nitrogen (a hydrogen bond acceptor) and the ester moiety (a handle for further diversification into amides or heterocycles).[1]

This guide details two distinct synthetic pathways:

-

The Modern Oxidative Route (Recommended): A high-fidelity, regioselective condensation of nicotinaldehyde with serine methyl ester.[1]

-

The Classic Hantzsch Condensation: A scalable, convergent approach using nicotinamide and methyl bromopyruvate.

Retrosynthetic Analysis

To access the target molecule efficiently, we must consider the construction of the oxazole core. The 2,4-substitution pattern suggests two primary disconnections:

-

Disconnection A (C2-N3 / C4-C5): Cyclodehydration of a

-hydroxy amide derived from serine.[1] This route guarantees regiochemistry by using the chiral pool amino acid backbone. -

Disconnection B (C2-N3 / C4-O1): Condensation of a pyridine-3-carboxamide with a C3-electrophile (bromopyruvate).[1] This is the classic Hantzsch approach.

Figure 1: Retrosynthetic strategies for the target scaffold.

Route A: Oxidative Cyclization (The "Gold Standard")[1]

This protocol is recommended for research-scale synthesis (mg to multigram) due to its mild conditions and superior regiocontrol.[1] It avoids the ambiguity sometimes seen in Hantzsch cyclizations and utilizes readily available aldehydes.

Mechanistic Insight

The reaction proceeds via the formation of an intermediate oxazolidine/oxazoline from the condensation of nicotinaldehyde and serine methyl ester. Subsequent oxidation (dehydrogenation) aromatizes the ring to the oxazole.[1] The use of N-Bromosuccinimide (NBS) as an oxidant allows this to proceed in a one-pot fashion.[1][2]

Detailed Protocol

Reagents:

-

Nicotinaldehyde (1.0 equiv)[1]

-

L-Serine methyl ester hydrochloride (1.1 equiv)[1]

-

N-Bromosuccinimide (NBS) (2.1 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.1 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask, suspend L-Serine methyl ester HCl (1.1 equiv) in dry DCM (0.2 M concentration).

-

Add Nicotinaldehyde (1.0 equiv) and anhydrous MgSO₄ (2.0 equiv) to sequester water.[1]

-

Stir at Room Temperature (RT) for 12–16 hours. Checkpoint: Monitor by TLC for the disappearance of aldehyde.

-

-

Oxidative Cyclization (One-Pot):

-

Cool the reaction mixture to 0°C.

-

Add K₂CO₃ (2.1 equiv) followed by the portion-wise addition of NBS (2.1 equiv) over 15 minutes. Caution: Exothermic.

-

Allow the mixture to warm to RT and stir for 4 hours.

-

Mechanism Note: NBS brominates the oxazolidine intermediate, promoting elimination to the oxazoline and subsequent aromatization.

-

-

Work-up & Purification:

-

Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine.[1]

-

Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂).[1] Elute with Hexanes:EtOAc (gradient 4:1 to 1:1).[1] The pyridine nitrogen makes the product polar; adding 1% Et₃N to the eluent can reduce tailing.[1]

-

Yield Expectation: 65–80% isolated yield.

Route B: Hantzsch Condensation (Scalable Alternative)[1]

For multi-kilogram scale-up, the Hantzsch synthesis is often preferred due to lower reagent costs and the avoidance of brominating agents like NBS.

Reaction Scheme

The condensation involves the nucleophilic attack of the amide oxygen (or nitrogen) of nicotinamide onto the

Figure 2: Hantzsch condensation pathway.[1]

Detailed Protocol

Reagents:

-

Nicotinamide (1.0 equiv)[1]

-

Methyl 3-bromo-2-oxopropanoate (Methyl bromopyruvate) (1.1 equiv)[1]

-

Solvent: Ethanol (EtOH) or Toluene[1]

-

Additive: NaHCO₃ (solid) or CaCO₃[1]

Step-by-Step Methodology:

-

Condensation:

-

Dehydration (If necessary):

-

Work-up:

Comparison of Methods

| Feature | Route A: Serine Oxidation | Route B: Hantzsch Condensation |

| Regioselectivity | Excellent (Controlled by amino acid) | Good (Controlled by electronics) |

| Reagent Cost | Moderate (L-Serine, NBS) | Low (Nicotinamide, Pyruvate) |

| Conditions | Mild (RT to 40°C) | Harsh (Reflux) |

| Scalability | Good (<100g) | Excellent (>1kg) |

| Key Risk | Over-bromination (control NBS equiv) | Incomplete cyclization (requires dehydration) |

Derivatization & SAR Expansion

Once the methyl ester is synthesized, it serves as a versatile handle for generating a library of derivatives.

-

Hydrolysis to Acid: LiOH in THF/H₂O (1:1) at RT yields the carboxylic acid quantitatively.[1][3]

-

Amide Coupling: The acid can be coupled with diverse amines using HATU/DIPEA to probe the S4 pocket of kinase targets.

-

Heterocycle Formation: The ester can be converted to a hydrazide (NH₂NH₂), then cyclized to a 1,3,4-oxadiazole or 1,2,4-triazole for bioisosteric replacement.

References

-

Murai, K., et al. "Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates."[4] Organic Letters, vol. 12, no.[4] 15, 2010, pp. 3456–3459.

-

Yasmin, N., & Ray, J. K. "A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene." Synlett, 2009, pp. 2825-2827.

- Bagley, M. C., et al. "One-pot synthesis of highly functionalized oxazoles." Journal of Organic Chemistry, vol. 70, 2005.

-

PubChem Compound Summary. "this compound."

Sources

- 1. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates [organic-chemistry.org]

Spectroscopic Characterization Guide: Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate

This guide details the spectroscopic characterization of Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate , a critical heterocyclic intermediate often utilized in the synthesis of bioactive kinase inhibitors and antimicrobial agents.

The data presented synthesizes standard chemometric expectations for 2,4-disubstituted oxazoles derived from Robinson-Gabriel or Hantzsch cyclizations, validated against structural analogs (e.g., the corresponding carboxylic acid and ethyl ester derivatives).

Executive Summary & Compound Profile

Compound Name: this compound Molecular Formula: C₁₀H₈N₂O₃ Molecular Weight: 204.18 g/mol Core Scaffold: 1,3-Oxazole Key Functionalities: Pyridine (3-position), Methyl Ester (4-position)[1][2][3][4][5][6][7][8]

This compound represents a "push-pull" heterocyclic system. The electron-deficient pyridine ring at position C2 and the electron-withdrawing ester at C4 create a distinct electronic environment, significantly deshielding the oxazole C5 proton in NMR and influencing the carbonyl stretching frequency in IR.

Synthesis Context (Impurity Profiling)

Understanding the synthesis is crucial for interpreting "ghost peaks" in crude spectra. The standard synthesis involves the Hantzsch Oxazole Synthesis :

-

Reactants: Nicotinamide (pyridine-3-carboxamide) + Methyl Bromopyruvate.

-

Mechanism:

-alkylation followed by cyclodehydration. -

Common Impurities: Unreacted nicotinamide, hydrobromic acid salts (if not neutralized), and the hydrolyzed acid (2-(pyridin-3-yl)oxazole-4-carboxylic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

¹H NMR (Proton)

The spectrum is characterized by a distinct "4+1+3" pattern: 4 aromatic pyridine protons, 1 oxazole singlet, and 3 methyl protons.

| Position | Shift ( | Multiplicity | Assignment Logic | |

| Py-H2' | 9.20 – 9.35 | Singlet (d) | Most deshielded due to adj. N and oxazole ring current.[6][9] | |

| Ox-H5 | 8.85 – 8.95 | Singlet | - | Characteristic oxazole singlet. Deshielded by C4-ester. |

| Py-H6' | 8.70 – 8.80 | Doublet (dd) | Ortho to Pyridine N; inductive deshielding. | |

| Py-H4' | 8.35 – 8.45 | dt / m | Para to N, affected by oxazole conjugation. | |

| Py-H5' | 7.55 – 7.65 | dd / m | Meta to N; most shielded aromatic proton. | |

| -OCH₃ | 3.85 – 3.90 | Singlet | - | Methyl ester; typical methoxy region. |

Technical Insight: The chemical shift of the Oxazole H5 is a critical purity indicator. If the ester hydrolyzes to the acid, this peak will shift downfield (closer to 9.0 ppm) due to hydrogen bonding.

¹³C NMR (Carbon)

The ¹³C spectrum confirms the 2,4-substitution pattern. Look for the distinct carbonyl and the highly deshielded C2 oxazole carbon.

| Carbon Type | Shift ( | Assignment |

| C=O (Ester) | 161.5 – 162.5 | Carbonyl carbon. |

| Oxazole C2 | 158.0 – 160.0 | |

| Pyridine C2' | 151.0 – 152.0 | |

| Pyridine C6' | 147.0 – 148.0 | |

| Oxazole C5 | 144.0 – 146.0 | |

| Pyridine C4' | 134.0 – 135.0 | |

| Oxazole C4 | 133.0 – 134.0 | Quaternary carbon bearing the ester. |

| Pyridine C3' | 123.0 – 124.0 | Linker carbon (ipso). |

| Pyridine C5' | 124.0 – 125.0 | |

| -OCH₃ | 52.0 – 52.5 | Methoxy carbon. |

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI).

Fragmentation Pathway (EI - 70 eV)

The molecular ion is stable, but characteristic losses verify the ester and the oxazole ring integrity.

-

Molecular Ion (

): -

Loss of Methoxy (

): -

Loss of Carbonyl (

): -

Retro-Cycloaddition (RDA): Cleavage of the oxazole ring often yields a nitrile fragment (3-cyanopyridine,

104) and a carbene fragment, though this is less common in soft ionization.

Diagnostic Rule:

In LC-MS (ESI+), expect a strong

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

| Functional Group | Wavenumber ( | Mode Description |

| C-H (Aromatic) | 3050 – 3120 | Weak stretching (Pyridine/Oxazole H). |

| C=O (Ester) | 1720 – 1740 | Strong , sharp carbonyl stretch. |

| C=N (Oxazole) | 1580 – 1610 | Ring stretching; overlaps with pyridine C=C. |

| C=C (Pyridine) | 1470 – 1500 | Skeletal ring vibrations. |

| C-O (Ester) | 1200 – 1250 | Strong C-O-C asymmetric stretch. |

| Oxazole Ring | 1090 – 1110 | Characteristic "breathing" mode of the 5-membered ring. |

Visualization: Synthesis & Fragmentation Logic

The following diagram illustrates the Hantzsch synthesis pathway and the logical MS fragmentation tree, providing a visual reference for troubleshooting.

Caption: Synthesis via Hantzsch cyclization and primary Mass Spectrometry fragmentation pathways.

Experimental Protocol: Standard Characterization Workflow

To ensure data integrity (Trustworthiness), follow this self-validating protocol:

-

Sample Prep: Dissolve ~5 mg of the solid in 0.6 mL DMSO-

. (CDCl₃ is acceptable but may result in broader pyridine peaks due to quadrupolar relaxation). -

1H NMR Acquisition:

-

Set relaxation delay (

) to -

Validation Check: Integration of the methyl singlet (3H) must match the single oxazole proton (1H) within 5% error.

-

-

LC-MS Verification:

-

Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

-

Purity Check: UV absorbance at 254 nm should show a single peak aligning with

205.06.

-

-

Reference Standard: If available, compare with 2-(pyridin-3-yl)oxazole-4-carboxylic acid (the hydrolysis product). The acid will lack the methyl singlet at 3.9 ppm and show a broad -COOH proton at >12 ppm.

References

-

PubChem. (n.d.). 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CID 57688420).[1][10] National Center for Biotechnology Information. Retrieved from [Link]

-

Bagley, M. C. et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (C9H6N2O3) [pubchemlite.lcsb.uni.lu]

- 2. ijpsonline.com [ijpsonline.com]

- 3. ias.ac.in [ias.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]

- 9. Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PubChemLite - 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (C9H6N2O3) [pubchemlite.lcsb.uni.lu]

Solid-State Characterization of Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate

This guide serves as a comprehensive technical blueprint for the solid-state characterization of Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate (CAS: 1065102-69-3).

While specific crystallographic data (CIF) for this exact derivative is not currently available in open-access repositories (CSD/PDB), this guide synthesizes structural data from close analogs (e.g., 2-pyridyl-oxazole derivatives) to predict the crystal lattice behavior and details the exact experimental workflow required to resolve its structure.

Executive Summary & Pharmacophore Significance

This compound represents a critical "biaryl" scaffold in medicinal chemistry. The 1,3-oxazole ring fused with a pyridine moiety acts as a bioisostere for amide bonds, providing rigidity and specific hydrogen-bonding vectors essential for kinase inhibition (e.g., p38 MAP kinase, VEGFR).

Understanding the crystal structure of this intermediate is vital for:

-

Structure-Based Drug Design (SBDD): Mapping the precise torsion angle between the pyridine and oxazole rings.

-

Polymorph Control: Identifying thermodynamically stable forms for scale-up.

-

Solubility Profiling: Correlating lattice energy with dissolution rates.

Predicted Structural Architecture

Based on the crystallographic analysis of homologous 2-(pyridyl)oxazole systems [1][2], we can derive a high-confidence structural model for this molecule.

Molecular Conformation

The core structural question is the dihedral angle (

-

Electronic Drive: Conjugation between the

-systems favors a planar conformation ( -

Steric Penalty: Repulsion between the oxazole oxygen/nitrogen and the ortho-hydrogens of the pyridine ring introduces strain.

-

Prediction: Unlike 2-(2-chloropyridin-3-yl) analogs which exhibit twists of ~8-15° due to steric clash [1], the target molecule lacks bulky ortho-substituents. We predict a near-planar conformation (

), stabilized by an intramolecular C-H···N interaction.

Supramolecular Synthons & Packing

The crystal lattice is expected to be dominated by two primary interactions:

- Stacking: The planar heteroaromatic core facilitates offset face-to-face stacking (distance ~3.4–3.6 Å).

-

C-H···N/O Hydrogen Bonding: The pyridine nitrogen acts as a strong acceptor. In the absence of strong donors (OH/NH), weak C-H···N interactions will drive packing, likely forming centrosymmetric dimers or infinite chains along the crystallographic b-axis.

Experimental Protocol: Crystallization & Data Collection

Directive: This protocol is designed as a self-validating feedback loop. Failure to obtain crystals in Phase 1 triggers the specific solvent modifications in Phase 2.

Crystallization Screening Matrix

Objective: Obtain single crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

| Method | Solvent System | Conditions | Target Outcome |

| Slow Evaporation | MeOH / EtOH | RT, perforated cap | Prismatic needles (Thermodynamic form) |

| Vapor Diffusion | DCM (inner) / Hexane (outer) | Closed system, 4°C | Block crystals (Kinetic form) |

| Cooling | Isopropanol | 60°C | Bulk purification / Polymorph screening |

SC-XRD Data Collection Parameters

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

-

Temperature: 100 K (Cryostream) to minimize thermal ellipsoids and resolve disorder.

-

Strategy:

-

Scan Type:

and -

Resolution: 0.8 Å or better (essential for direct methods).

-

Redundancy: > 4.0 (to ensure accurate intensity statistics).

-

Structural Elucidation Workflow

The following diagram illustrates the logical pathway from raw material to refined structure, highlighting decision nodes for handling common crystallographic issues like twinning or disorder.

Figure 1: Decision-tree workflow for the structural determination of small molecule heterocycles.

Data Analysis & Refinement Strategy

Once data is collected, the structure must be refined to publication standards.

Space Group Determination

Expect Monoclinic (

-

Warning Sign: If

(more than one molecule per asymmetric unit), check for pseudo-symmetry or twinning.

Refinement Checklist (SHELXL)

-

Non-Hydrogen Atoms: Refine anisotropically (ADPs).

-

Hydrogens: Place in calculated geometric positions using a riding model (Aromatic C-H

). -

Methyl Group: Allow the methyl ester group to rotate (AFIX 137) to find the electron density minimum.

-

Disorder: If the ester tail shows high thermal motion, model over two positions using PART instructions.

Interaction Mapping Logic

The stability of the crystal lattice is dictated by the hierarchy of intermolecular forces.

Figure 2: Hierarchical organization of intermolecular forces stabilizing the crystal lattice.

References

-

Yang, G., Liang, J., Yu, H., & Li, B. (2010). 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. Acta Crystallographica Section E, 66(12), o3134. Link

-

Desai, N. C., et al. (2023).[1][2] Synthesis and biological evaluation of novel oxazole based pyridine derivatives. Journal of Molecular Structure, 1274, 134432.

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

-

Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Link

Sources

Technical Guide: Solubility Profile & Handling of Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate

Executive Summary

Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate (CAS: 1065102-69-3) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors, antimicrobial agents, and complex agrochemicals.[1] Its solubility profile is governed by the interplay between its lipophilic heteroaromatic core and its polar hydrogen-bond accepting moieties (pyridine nitrogen, oxazole ring, and ester carbonyl).

This guide provides a comprehensive solubility landscape, predictive physicochemical analysis, and validated experimental protocols for researchers handling this compound in drug discovery and process chemistry workflows.

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solvent interaction.

| Property | Value / Descriptor | Impact on Solubility |

| Molecular Formula | C₁₀H₈N₂O₃ | Moderate molecular weight facilitates dissolution. |

| Molecular Weight | 204.18 g/mol | Small molecule; generally kinetically fast dissolution. |

| Predicted LogP | ~1.5 – 2.0 | Lipophilic enough for organic solvents; poor water solubility. |

| H-Bond Donors | 0 | Lack of donors reduces self-aggregation in solution. |

| H-Bond Acceptors | 5 (N_py, N_ox, O_ox, C=O, O-Me) | High affinity for protic solvents (Alcohols) and chlorinated solvents. |

| pKa (Pyridine N) | ~3.5 – 4.5 | pH-Dependent Solubility: Soluble in aqueous acid; insoluble in neutral/basic water. |

Mechanistic Solubility Drivers

-

Pi-Stacking & Lattice Energy: The planar nature of the 2-(pyridin-3-yl)oxazole system facilitates strong intermolecular pi-stacking. This often necessitates chlorinated solvents (DCM, Chloroform) or heat to disrupt the crystal lattice.

-

Dipole Interactions: The oxazole and ester functionalities create a significant dipole, making polar aprotic solvents (DMSO, DMF, Acetonitrile) highly effective.

-

Protonation: The pyridine nitrogen is a basic center. In the presence of acidic media (e.g., 1M HCl), the compound forms a water-soluble pyridinium salt.

Solubility Landscape

The following categorization is derived from structural analysis and standard behavior of heteroaryl carboxylate esters.

Tier 1: Primary Solvents (High Solubility > 50 mg/mL)

These solvents are recommended for stock solution preparation and initial reactions.

-

Dichloromethane (DCM) / Chloroform: Excellent solubility due to favorable dipole-dipole interactions and the ability of halogenated solvents to disrupt pi-stacking.

-

Dimethyl Sulfoxide (DMSO): Universal solvent for this chemotype. Ideal for biological assays (stock solutions typically 10–100 mM).

-

Dimethylformamide (DMF): Similar to DMSO; preferred for S_NAr reactions or couplings.

Tier 2: Process Solvents (Moderate/Temperature-Dependent)

These solvents are ideal for recrystallization and reaction media.

-

Methanol / Ethanol: Moderate solubility at room temperature; high solubility at reflux. The presence of the ester group allows for hydrogen bonding with the solvent.

-

Caution: Avoid prolonged heating in methanol with strong bases/acids to prevent transesterification (if methyl ester is not the desired product) or hydrolysis.

-

-

Ethyl Acetate: Good solubility, often used as the mobile phase in chromatography or for extraction.

-

Acetonitrile: Moderate solubility; often used in HPLC.

-

Toluene: Low to moderate solubility at RT; good solubility at reflux. Useful for azeotropic drying.

Tier 3: Anti-Solvents (Low Solubility < 1 mg/mL)

Used to precipitate the compound during purification.

-

Hexanes / Heptane: The compound is too polar to dissolve significantly.

-

Diethyl Ether: Likely poor solubility due to the compound's polarity.

-

Water (Neutral pH): Practically insoluble.

Visualizations

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction, Purification, or Analysis).

Figure 1: Decision matrix for solvent selection based on experimental requirements.

Experimental Protocols

Protocol A: Visual Solubility Screening (Rapid Assessment)

Use this protocol to quickly determine the solubility range before committing large amounts of material.

-

Preparation: Weigh 5 mg of this compound into a clear 2 mL HPLC vial.

-

Solvent Addition: Add 50 µL of the test solvent (Solvent A).

-

Observation 1 (Cold): Vortex for 30 seconds.

-

Clear solution? Solubility > 100 mg/mL.

-

Suspension? Proceed to step 4.

-

-

Dilution: Add an additional 50 µL (Total 100 µL). Vortex.

-

Clear solution? Solubility ~50 mg/mL.

-

-

Thermal Stress: If still insoluble, heat the vial to 50°C (using a heat block) for 2 minutes.

-

Clear solution? Temperature-dependent solubility (Candidate for recrystallization).

-

Protocol B: Recrystallization Strategy (Purification)

The most common method for purifying this class of esters is recrystallization from alcohol or alcohol/ester mixtures.

-

Dissolution: Place crude material in a round-bottom flask. Add Methanol or Ethanol (approx. 10 mL per gram).

-

Heating: Heat to reflux with stirring. The solid should dissolve completely. If not, add small aliquots of solvent until clear.

-

Note: If a small amount of dark residue remains, filter hot through a glass frit or Celite pad.

-

-

Cooling: Remove from heat and allow to cool slowly to room temperature.

-

Anti-Solvent (Optional): If crystallization does not induce upon cooling, add Hexane or Heptane dropwise to the turbid point, then re-heat slightly to clear, and cool again.

-

Harvest: Filter the crystals and wash with cold anti-solvent (e.g., cold Hexane/Ethanol 9:1 mix).

Applications in Synthesis

The solubility profile directly impacts synthetic utility:

-

Suzuki-Miyaura Coupling: When using this compound as a building block (e.g., reacting the pyridine ring), use 1,4-Dioxane/Water or DMF mixtures. The compound's solubility in dioxane ensures homogenous kinetics.

-

Hydrolysis (Saponification): To convert the ester to the acid, use THF/Water/LiOH . The THF solubilizes the organic ester, while water solubilizes the base.

-

Salt Formation: To improve aqueous solubility for biological testing, treat a solution in Ethanol with 1 equivalent of HCl in Dioxane . The resulting hydrochloride salt will likely precipitate or can be crystallized from Acetone/Ether.

References

-

PubChem. (n.d.).[2] 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (Related Acid Structure). Retrieved February 15, 2026, from [Link]

-

Beuchel, A., et al. (2020). A solid solution of ethyl and d3-methyl 2-[(4-methyl-pyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. Acta Crystallographica Section E. [Link] (Demonstrates recrystallization protocols for pyridine-azole-carboxylates).

-

Pilyo, S. G., et al. (2020).[3] Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta.[3] [Link] (Provides general solubility and handling context for oxazole-4-carboxylates).

Sources

Technical Guide: Bioactivity Profiling of Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate

[1]

Executive Summary

Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate represents a "privileged scaffold" in medicinal chemistry, integrating a pyridine ring with an oxazole core substituted by a methyl ester.[1] This structural motif is frequently associated with kinase inhibition (e.g., EGFR, VEGFR) , tubulin polymerization interference , and antimicrobial activity .[1]

This guide provides a standardized technical framework for the preliminary screening of this specific compound. It moves beyond generic protocols to focus on assays most likely to yield hits based on the molecule's specific pharmacophore features: the hydrogen-bond accepting capacity of the pyridine-oxazole biaryl system and the electrophilic potential of the ester moiety.[1]

Part 1: Chemoinformatic & Structural Analysis[1]

Before wet-lab screening, understanding the physicochemical profile is critical for assay design (e.g., solvent selection, concentration ranges).[1]

Physicochemical Profile (In Silico Estimates)

The compound exhibits properties consistent with Lipinski’s Rule of Five, suggesting good oral bioavailability and membrane permeability.[1]

| Property | Estimated Value | Experimental Implication |

| Molecular Weight | ~204.18 g/mol | Fragment-like; suitable for high-concentration screening.[1] |

| cLogP | ~1.5 – 2.0 | Moderate lipophilicity; DMSO is the preferred solvent.[1] |

| TPSA | ~65 Ų | Good cell permeability; suitable for intracellular targets (kinases).[1] |

| H-Bond Acceptors | 4 (Pyridine N, Oxazole N/O, Ester O) | High potential for ATP-hinge binding in kinases.[1] |

| H-Bond Donors | 0 | Requires hydrophobic pocket or water-mediated bridging.[1] |

Pharmacophore Mapping & Target Prediction

The 2-(pyridin-3-yl)oxazole core acts as a bioisostere for biaryl systems found in FDA-approved drugs (e.g., kinase inhibitors like Sorafenib or antimicrobial agents).[1]

-

The Pyridine Nitrogen: Acts as a key anchor point, often interacting with the "hinge region" of kinase domains (Met residue interaction).[1]

-

The Oxazole Ring: Provides a rigid spacer that orients substituents and participates in

- -

The Methyl Ester (C4 position): A potential "warhead" or prodrug motif.[1] Intracellular esterases may hydrolyze this to the carboxylic acid, altering solubility and potency during cell-based assays.[1]

Part 2: Primary Screening Strategy (The "Why" and "How")

Based on the structural analysis, a Three-Tiered Screening Cascade is recommended.[1] This prioritizes the most probable bioactivities (Anticancer/Kinase) while covering secondary possibilities (Antimicrobial).[1]

Visualization: Screening Workflow

The following diagram outlines the logical flow for evaluating this compound, ensuring resource efficiency.

Caption: Logical screening cascade prioritizing cytotoxicity and kinase inhibition based on scaffold precedence.

Part 3: Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT Assay)

Rationale: Oxazole-4-carboxylates have demonstrated potent cytotoxicity against lung (A549) and breast (MCF-7) cancer lines by inhibiting tubulin or kinases [1, 2].[1]

Materials:

-

Cell Lines: A549 (Lung), MCF-7 (Breast), HDF (Human Dermal Fibroblasts - Normal Control).[1]

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

-

Positive Control: Doxorubicin or Erlotinib.[1]

Methodology:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Dissolve the compound in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Ensure final DMSO concentration is < 0.5%.[1]

-

Incubation: Treat cells for 48–72 hours.

-

Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Validation Criteria:

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.[1]

-

Selectivity Index (SI):

indicates therapeutic potential.[1]

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Rationale: The pyridine-oxazole motif is a known pharmacophore for ATP-competitive inhibition, particularly targeting EGFR and VEGFR [3].[1]

Target Panel:

Methodology:

-

Reaction Mix: Combine kinase (e.g., EGFR), substrate (Poly Glu:Tyr), and ATP (10 µM) in kinase buffer.[1]

-

Compound Addition: Add this compound (10 µM screening dose).

-

Incubation: 60 minutes at Room Temperature (RT).

-

Depletion: Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP (40 min).

-

Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to light (Luciferase).[1]

-

Analysis: Calculate % Inhibition relative to DMSO control.

Interpretation:

-

>50% Inhibition at 10 µM: Proceed to dose-response (IC₅₀ determination).

-

<50% Inhibition: Unlikely to be a potent kinase inhibitor; consider alternative targets (e.g., Tubulin).[1]

Protocol C: Antimicrobial Susceptibility (Broth Microdilution)

Rationale: Simple oxazole derivatives often exhibit broad-spectrum antimicrobial activity by disrupting cell wall synthesis or metabolic pathways [4].[1]

Methodology (CLSI Standards):

-

Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

-

Inoculum: Adjust bacterial suspension to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Dilution: Prepare 2-fold serial dilutions of the compound (128 µg/mL to 0.25 µg/mL) in 96-well plates.

-

Incubation: 16–20 hours at 35°C.

-

Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity).

Part 4: Data Analysis & Hit Validation

Structural Activity Relationship (SAR) Context

If the methyl ester shows activity, validate the mechanism:

-

Hydrolysis Check: Incubate the compound in plasma or liver microsomes.[1] If the acid metabolite is the dominant species, the ester is acting as a prodrug.[1]

-

Derivative Synthesis: To improve potency, consider replacing the methyl ester with an amide (bioisostere) or a hydrazide to enhance hydrogen bonding, as seen in highly active oxazole-carboxamide EGFR inhibitors [1].[1]

Visualization: Pharmacophore Interactions

The following diagram illustrates the hypothetical binding mode of the scaffold within a kinase ATP pocket, guiding future optimization.

Caption: Hypothetical binding mode of the scaffold within a generic kinase ATP-binding pocket.

References

-

Khedkar, N., et al. (2023).[1][2] "Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFR WT and EGFR T790M." Bioorganic Chemistry.

-

Golub, A., et al. (2021).[1] "Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates." Ukrainica Bioorganica Acta.[1][3]

-

Bhatia, R., et al. (2023).[1] "Pyridine Scaffolds: A Precious Source of Clinically Useful Agents."[1][4][5] RSC Advances.

-

Jasiak, A., et al. (2022).[1] "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules.

Sources

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 2. Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: Discovery, Synthesis, and Isolation of Novel Oxazole Carboxylates

Executive Summary

The oxazole-4-carboxylate and oxazole-5-carboxylate motifs are privileged scaffolds in modern drug discovery, offering rigid structural geometry, hydrogen-bonding capability, and metabolic stability. Recent advances (2020–2025) have shifted the paradigm from classical cyclodehydration (Robinson-Gabriel) to direct, transition-metal-free transformations and high-throughput biosynthetic mining. This guide synthesizes these novel discovery vectors with rigorous isolation protocols, ensuring high-purity recovery of these often-labile heterocyclic acids.

Synthetic Discovery Strategies

The discovery of novel oxazole carboxylates relies on two primary vectors: de novo chemical synthesis and biosynthetic mining .

The "Direct-Write" Approach: Carboxylic Acid to Oxazole

A major bottleneck in oxazole synthesis has been the requirement for pre-functionalized

Mechanism & Protocol: This method activates a carboxylic acid substrate in situ to form an acylpyridinium salt, which is then trapped by an isocyanoacetate.[1]

-

Reagents: Carboxylic Acid (R-COOH), Isocyanoacetate, Triflylpyridinium, DMAP (catalytic).[1]

-

Advantages: Bypasses unstable intermediates; high functional group tolerance (compatible with estrone, lipoic acid derivatives).

Standardized Protocol (0.5 mmol scale):

-

Activation: Dissolve R-COOH (1.0 equiv) and DMAP (2.0 equiv) in DCM (5 mL) at 0 °C.

-

Reagent Addition: Add Triflylpyridinium reagent (1.1 equiv) slowly. Stir for 15 min to form the acylpyridinium species.

-

Cyclization: Add alkyl isocyanoacetate (1.2 equiv) and base (Et3N, 2.5 equiv).

-

Reflux: Warm to RT and stir (or mild reflux) for 2–4 hours. Monitor by TLC (stain: KMnO4).

-

Quench: Dilute with sat. NH4Cl.

Modified Van Leusen Synthesis (Ionic Liquid/Pressure)

The Van Leusen reaction remains the gold standard for 5-substituted oxazoles. Recent optimizations (2020–2023) utilizing ionic liquids (e.g., [bmim]Br) or pressure reactors have reduced reaction times from hours to minutes.

Key Insight: The use of ionic liquids stabilizes the intermediate nitriles and allows for catalyst recycling, crucial for scaling up oxazole carboxylate precursors.

Visualization: Synthetic Pathways

The following diagram maps the logical flow from raw substrates to the final oxazole scaffold, highlighting the mechanistic divergence between classical and modern methods.

Caption: Comparative mechanistic pathways for oxazole synthesis: The novel 2025 Direct Activation route vs. the classical Van Leusen cycloaddition.

Isolation and Purification Protocols

Isolating oxazole carboxylates presents unique challenges due to their amphoteric nature (basic nitrogen, acidic carboxylate) and potential for decarboxylation under harsh conditions.

The "pH-Switch" Extraction Strategy

This protocol exploits the pKa difference between the oxazole ring (pKa ~1) and the carboxylic acid (pKa ~4-5).

Step-by-Step Methodology:

-

Initial Partition: Dissolve crude reaction mixture in EtOAc. Wash with water to remove inorganic salts.

-

Base Extraction (Targeting Carboxylate):

-

Extract the organic layer with sat. NaHCO3 (pH ~8.5) .

-

Logic: The oxazole carboxylate converts to its sodium salt (R-Ox-COO⁻ Na⁺) and moves to the aqueous phase. Neutral impurities remain in EtOAc.

-

-

Acidification & Recovery:

-

Cool the aqueous phase to 0 °C.

-

Acidify carefully with 1M KHSO4 to pH 3–4. Avoid strong mineral acids (HCl) to prevent oxazole ring hydrolysis.

-

Extract the precipitate/oil back into EtOAc or DCM.

-

-

Drying: Dry over Na2SO4 (anhydrous). Evaporate under reduced pressure at <40 °C.

Chromatographic Purification

For ester derivatives or non-ionizable analogues, Flash Column Chromatography is required.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: DCM:MeOH (95:5 to 90:10) or Hexane:EtOAc (gradient).

-

Additive: Add 1% Acetic Acid to the mobile phase if purifying the free acid to prevent "streaking" caused by interaction with silanol groups.

Data Summary: Purification Efficiency

| Method | Target Species | Yield Recovery | Purity | Notes |

| pH-Switch Extraction | Free Acid (R-COOH) | 85–92% | >95% | Scalable; avoids thermal stress of distillation. |

| Flash Chromatography | Esters / Neutral | 70–85% | >98% | Requires 1% AcOH additive for free acids. |

| Recrystallization | Solid Derivatives | 60–75% | >99% | Solvent system: EtOH/Water or Toluene/Hexane. |

Structural Characterization & Bioactivity

Verification of the oxazole core requires specific spectroscopic attention.

-

1H NMR: The C2-H proton is diagnostic, typically appearing as a sharp singlet downfield at δ 7.8–8.2 ppm . If the C5 position is unsubstituted, it appears at δ 7.1–7.5 ppm .

-

13C NMR: The C2 carbon resonates at ~150–160 ppm .[2] The carboxylate carbonyl appears at ~160–165 ppm .

-

Mass Spectrometry: Oxazoles often show a characteristic fragmentation involving the loss of HCN or CO.

Case Study: Oxazolismycin (2025) A recently isolated natural product, Oxazolismycin, features a unique oxazole-pyridine scaffold.[3][4]

-

Activity: Potent ACE inhibitor (

).[3][4] -

Significance: Demonstrates the biological validity of the oxazole-carboxylate pharmacophore in cardiovascular applications.

Visualization: Isolation Logic

This diagram details the decision matrix for purifying crude oxazole mixtures based on functional group chemistry.

Caption: Decision matrix for the isolation of oxazole carboxylates, distinguishing between neutral ester purification and the pH-switch technique for free acids.

References

-

Direct Synthesis from Carboxylic Acids (2025)

-

Van Leusen Reaction Advances (2020)

-

Natural Product Discovery (2025)

-

Marine Natural Products Review

- Title: Synthesis of oxazole, oxazoline and isoxazoline derived marine n

- Source:Current Organic Chemistry.

-

URL:[Link]

-

Biological Activity Review

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sciforum.net [sciforum.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate (MPO-4C) in Anticancer Drug Discovery

This Application Note is structured as a technical guide for medicinal chemists and pharmacologists utilizing Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate (referred to herein as MPO-4C ) as a lead scaffold for the development of small-molecule kinase inhibitors.

Executive Summary & Scientific Rationale

This compound (MPO-4C ) represents a "privileged scaffold" in oncology research. Its structural core—a biaryl system consisting of a pyridine ring linked to an oxazole—mimics the adenine pharmacophore of ATP. This allows MPO-4C and its derivatives to act as competitive inhibitors for receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

While the methyl ester itself exhibits moderate lipophilicity and membrane permeability, its primary utility lies as a high-fidelity precursor for synthesizing carboxamide libraries. These amides frequently exhibit IC50 values in the nanomolar range against non-small cell lung cancer (NSCLC) and breast cancer lines (MCF-7).

Key Physicochemical Properties

| Property | Value | Relevance |

| Molecular Formula | C₁₀H₈N₂O₃ | Fragment-based drug design core |

| Molecular Weight | 204.18 g/mol | Ideal for "Lipinski" compliant leads |

| LogP (Predicted) | ~1.2 - 1.5 | Good membrane permeability |

| Solubility | DMSO (>50 mM) | Suitable for high-throughput screening |

| Key Motif | Pyridine-Oxazole | Hydrogen bond acceptor/donor stack |

Mechanism of Action & Signaling Pathway

MPO-4C derivatives function primarily as Type I or Type II Kinase Inhibitors . The pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket, while the oxazole ring provides rigid spacing to orient substituents into the hydrophobic back pocket.

Pathway Visualization

The following diagram illustrates the synthesis of bioactive inhibitors from the MPO-4C scaffold and their downstream interference with tumor cell proliferation.

Figure 1: Workflow from MPO-4C scaffold synthesis to kinase inhibition and induction of apoptosis.

Experimental Protocols

Protocol A: Synthesis of Bioactive Carboxamides from MPO-4C

Objective: To convert the MPO-4C ester into a library of amide derivatives with enhanced potency. Rationale: The ester group is metabolically labile; converting it to an amide increases stability and allows for the introduction of hydrophobic tails (e.g., fluoroanilines) to target the kinase allosteric pocket.

Materials:

-

MPO-4C (Starting Material)

-

Lithium Hydroxide (LiOH)

-

THF/Water (3:1 mixture)

-

HATU (Coupling Reagent)

-

DIPEA (Base)

-

Various Anilines (R-NH₂)

Step-by-Step Methodology:

-

Saponification: Dissolve MPO-4C (1.0 eq) in THF:H₂O (3:1). Add LiOH (2.0 eq) and stir at RT for 4 hours.

-

Acid Isolation: Acidify to pH 3 with 1N HCl. The intermediate acid [2-(pyridin-3-yl)oxazole-4-carboxylic acid] will precipitate. Filter and dry.

-

Activation: Dissolve the acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins to form the active ester.

-

Coupling: Add the target amine (e.g., 3-chloro-4-fluoroaniline) (1.1 eq). Stir at RT for 12 hours.

-

Purification: Quench with water. Extract with Ethyl Acetate. Purify via flash chromatography (Hexane:EtOAc gradient).

Validation Check: Confirm structure via ¹H-NMR. Look for the disappearance of the methyl ester singlet (~3.9 ppm) and appearance of the amide proton (~10.0 ppm).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the antiproliferative activity of MPO-4C and its derivatives against human cancer cell lines.

Cell Lines:

-

A549 (Lung Adenocarcinoma) – EGFR overexpressing.

-

HUVEC (Normal control).

Reagents:

-

MTT Reagent (5 mg/mL in PBS).

-

DMSO (Solubilizing agent).

-

Positive Control: Sorafenib or Erlotinib.

Workflow:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

-

Treatment: Prepare serial dilutions of MPO-4C derivatives (0.1 µM to 100 µM) in culture media (final DMSO < 0.5%). Add to wells.

-

Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL MTT reagent per well. Incubate for 4h (purple formazan crystals form).

-

Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate % Cell Viability =

Expected Results & Data Interpretation

When evaluating MPO-4C derivatives, the following structure-activity relationship (SAR) trends are typically observed:

| Compound Variant | R-Group Substitution | Expected IC50 (A549) | Interpretation |

| MPO-4C (Ester) | -OCH₃ | > 50 µM | Low potency; acts as a prodrug or scaffold only. |

| Derivative A | -NH-Phenyl | 10 - 20 µM | Moderate activity; lacks hydrophobic interaction. |

| Derivative B | -NH-(3-Cl, 4-F-Phenyl) | < 100 nM | High Potency ; Halogens engage hydrophobic pocket. |

| Derivative C | -NH-Alkyl (Methyl) | > 100 µM | Inactive; lacks aromatic stacking capability. |

Critical Insight: The MPO-4C ester itself is often inactive in vitro because it lacks the hydrogen bond donor (amide NH) required to anchor the molecule to the kinase hinge region (Glu/Met residues). Hydrolysis and amidation are essential for activation.

Safety & Handling

-

Hazard Identification: MPO-4C is an organic ester. Treat as a potential irritant (H315, H319).

-

Storage: Store solid at -20°C. DMSO stock solutions are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

-

Disposal: All biological waste (cell culture) must be bleached. Chemical waste must be disposed of via halogenated solvent streams.

References

-

Sindkhedkar, M. D., et al. (2024). Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M.[5][6] Bioorganic Chemistry.[5][7]

-

Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors.[7] Bioorganic Chemistry.[5][7]

-

NCI Developmental Therapeutics Program. NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute.

-

PubChem Compound Summary. this compound. National Library of Medicine.

Sources

- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researcher.manipal.edu [researcher.manipal.edu]

- 7. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Evaluating Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate in Antimicrobial Discovery

Executive Summary

Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate represents a privileged scaffold in medicinal chemistry, combining the pharmacokinetic versatility of the pyridine ring with the bioactive oxazole core. While oxazole-4-carboxylates are frequently utilized as synthetic intermediates, they possess intrinsic antimicrobial properties, acting as bioisosteres to thiazoles and imidazoles.[1] This guide details the protocols for solubilization, minimum inhibitory concentration (MIC) determination, and mechanism of action (MoA) screening, specifically targeting DNA gyrase inhibition and biofilm disruption.